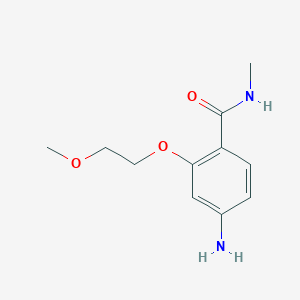
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pipéridine
Vue d'ensemble
Description
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is a chemical compound with the CAS Number: 1357147-48-8. It has a molecular weight of 248.15 .
Molecular Structure Analysis
The InChI code for 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is 1S/C7H10BrN3S/c8-6-9-10-7 (12-6)11-4-2-1-3-5-11/h1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is a solid compound with a melting point of 36 - 37 degrees Celsius . It has a molecular weight of 248.15 .Applications De Recherche Scientifique
Synthèse de Composés Hétérocycliques
Ce composé peut être utilisé comme élément constitutif pour la synthèse de divers composés hétérocycliques présentant des activités biologiques variées, telles que les thiadiazolo[3,2-α]pyrimidin-7-ones .
Recherche Anticancéreuse
Les dérivés du 1,3,4-thiadiazole ont été étudiés pour leurs propriétés cytotoxiques et leur utilisation potentielle dans les traitements anticancéreux .
Activité Antimicrobienne
Les composés ayant une structure de 1,3,4-thiadiazole ont montré une activité antimicrobienne in vitro puissante contre une variété de bactéries et de champignons .
Études Pharmacologiques
Le composé a été utilisé dans la recherche pharmacologique pour étudier ses effets sur diverses cibles et voies biologiques .
Recherche Chimique
Il sert de réactif clé dans la recherche chimique pour développer de nouvelles voies de synthèse et méthodologies .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a versatile small molecule scaffold , which suggests that it may interact with a variety of biological targets.
Biochemical Pathways
Compounds with similar structures have been found to exhibit cytotoxic activity , suggesting that this compound may also interact with pathways related to cell survival and proliferation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is currently unavailable . .
Result of Action
Based on its structural similarity to other cytotoxic compounds , it may induce cell death or inhibit cell proliferation.
Action Environment
The action, efficacy, and stability of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Analyse Biochimique
Biochemical Properties
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, it may inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, its interaction with cytochrome P450 enzymes can influence its own metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that direct its distribution .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could be localized to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
2-bromo-5-piperidin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWHDNXGNEGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249590 | |
| Record name | Piperidine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357147-48-8 | |
| Record name | Piperidine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)


![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)

